3-Ethoxy-4-hydroxybenzyl alcohol

Catalog No.
S752798
CAS No.
4912-58-7
M.F
C9H12O3
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethoxy-4-hydroxybenzyl alcohol

CAS Number

4912-58-7

Product Name

3-Ethoxy-4-hydroxybenzyl alcohol

IUPAC Name

2-ethoxy-4-(hydroxymethyl)phenol

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C9H12O3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-5,10-11H,2,6H2,1H3

InChI Key

ULCZGZGLABEWDG-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CO)O

Canonical SMILES

CCOC1=C(C=CC(=C1)CO)O

The exact mass of the compound 3-Ethoxy-4-hydroxybenzyl alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Ethoxy-4-hydroxybenzyl alcohol (CAS 4912-58-7), commonly known as ethyl vanillyl alcohol, is a phenolic benzyl alcohol derivative characterized by an ethoxy substituent at the meta position and a primary hydroxymethyl group [1]. With a molecular weight of 168.19 g/mol, it serves as a critical, stable building block in both organic synthesis and advanced fragrance formulation[REFS-1, REFS-2]. Unlike its widely used aldehyde counterpart, ethyl vanillin, this reduced alcohol form demonstrates superior chemical stability against heat, light, and oxidative discoloration [2]. Consequently, it is highly valued in industrial procurement as a non-discoloring vanilla odorant alternative and as the mandatory direct precursor for synthesizing high-value commercial ethers such as Methyl Diantilis [REFS-1, REFS-2].

Substituting 3-ethoxy-4-hydroxybenzyl alcohol with generic in-class alternatives like vanillyl alcohol or ethyl vanillin fundamentally compromises product performance and synthetic utility. In chemical manufacturing, replacing it with vanillyl alcohol yields 3-methoxy-4-hydroxybenzyl ethers, which lack the pronounced olfactive strength and commercial value of the patented ethoxy-based "Diantilis" fragrance family [1]. In formulation contexts, reverting to the oxidized precursor, ethyl vanillin, introduces severe chemical instability; the aldehyde group is highly susceptible to oxidative and thermal degradation, leading to unacceptable browning and discoloration in cosmetic and consumer product bases [2]. Therefore, procurement must strictly specify the ethoxy-alcohol derivative to ensure both downstream synthetic viability and final product shelf-life.

Precursor Suitability for High-Value Fragrance Ethers

In the synthesis of commercial fragrances, 3-ethoxy-4-hydroxybenzyl alcohol is the essential intermediate for producing Methyl Diantilis (3-ethoxy-4-hydroxybenzyl methyl ether). Patent and synthetic literature confirm that etherification of this specific ethoxy-alcohol yields products that are significantly stronger and better odorants than the corresponding 3-methoxy analogs derived from vanillyl alcohol [1].

Evidence DimensionDownstream olfactive strength and commercial utility
Target Compound DataYields 3-ethoxy-4-hydroxybenzyl alkyl ethers (stronger, high-value odorants)
Comparator Or BaselineVanillyl alcohol (yields weaker 3-methoxy analogs)
Quantified DifferenceProduces 3-ethoxy-4-hydroxybenzyl alkyl ethers which are patented as stronger odorants than the 3-methoxy analogs
ConditionsAcid-catalyzed etherification (e.g., using NaHSO4 or Amberlyst-15 in methanol)

Chemical manufacturers must procure the ethoxy-substituted alcohol to access the patented, commercially superior "Diantilis" fragrance class.

Chemical Stability and Discoloration Resistance

Ethyl vanillyl alcohol provides a critical stability advantage over traditional vanilla odorants. Stability testing demonstrates that unlike ethyl vanillin, which undergoes oxidative degradation and causes browning in product bases, ethyl vanillyl alcohol remains chemically stable under heat and light stress, preventing discoloration during long-term storage [1].

Evidence DimensionThermal and photochemical stability in formulations
Target Compound DataStable under heat/light; no discoloration
Comparator Or BaselineEthyl vanillin (prone to oxidative degradation and browning)
Quantified DifferenceMaintains structural integrity and prevents product browning under heat and light stress, whereas ethyl vanillin undergoes oxidative degradation
ConditionsLong-term storage in cosmetic or consumer product bases under heat/light exposure

Formulators can replace unstable aldehydes with this alcohol to achieve a vanilla scent without compromising the visual shelf-life of the final product.

Synergistic Odor Strength Matching

While ethyl vanillyl alcohol alone possesses a weaker odor strength than ethyl vanillin, sensory evaluations by expert panels demonstrate that a specific 90:10 mass ratio blend of ethyl vanillyl alcohol and 2-ethoxy-4-methylphenol expresses a strong, sweet isoeugenol-like vanilla odor, successfully matching the benchmark strength of the aldehyde[1].

Evidence DimensionOdor strength and quality (Sensory Evaluation)
Target Compound Data90:10 blend with 2-ethoxy-4-methylphenol (strong, sweet vanilla odor)
Comparator Or BaselineEthyl vanillyl alcohol alone 100:0 (weak odor strength)
Quantified DifferenceA 90:10 mass ratio blend augments the baseline weak odor to a strong, sweet vanilla profile matching the aldehyde benchmark
ConditionsEvaluated as 10% ethanol solutions on perfumed blotters by 10 experienced panelists

Provides formulators with a precise, quantifiable blending strategy to match the benchmark strength of ethyl vanillin using the stable alcohol substitute.

Synthesis of "Diantilis" Class Fragrances

As the mandatory direct precursor, 3-ethoxy-4-hydroxybenzyl alcohol is utilized in industrial chemical manufacturing to synthesize Methyl Diantilis and related 3-ethoxy-4-hydroxybenzyl alkyl ethers via acid-catalyzed etherification, delivering high-value carnation and vanilla olfactive notes [1].

Non-Discoloring Vanilla Accords for Cosmetics

Leveraging its resistance to heat, light, and oxidative degradation, this compound is the ideal vanilla odorant for soaps, lotions, and fine fragrances where traditional ethyl vanillin would cause unacceptable product browning and shortened shelf-life [2].

Synergistic Flavor and Fragrance Formulation

Formulators utilize ethyl vanillyl alcohol in precise combination with alkoxyphenols (such as 2-ethoxy-4-methylphenol) to engineer robust, stable vanilla profiles that match the sensory strength of benchmark aldehydes without their associated chemical instability [2].

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4912-58-7

Wikipedia

3-Ethoxy-4-hydroxybenzyl alcohol

General Manufacturing Information

Benzenemethanol, 3-ethoxy-4-hydroxy-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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